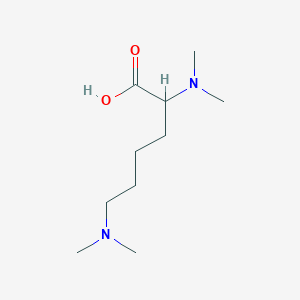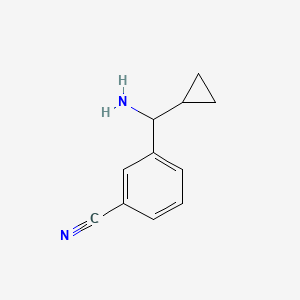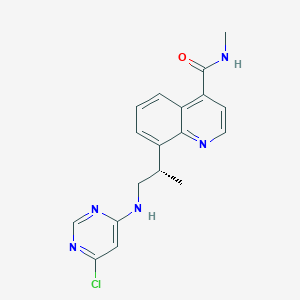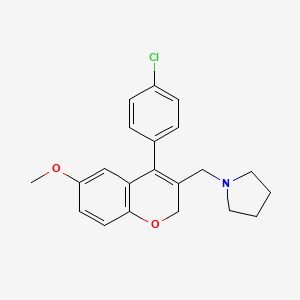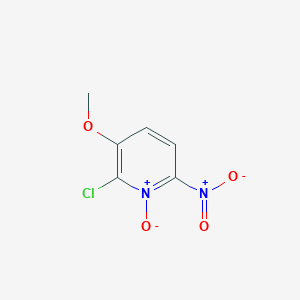
2-Amino-6-(1,2-dihydroxypropyl)-7,8-dihydropteridin-4(4aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin, a naturally occurring cofactor involved in the synthesis of tyrosine and neurotransmitters such as dopamine and serotonin . It plays a crucial role in various biochemical processes, including the catalysis of nitric oxide synthase, which is essential for the production of nitric oxide from L-arginine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction typically requires careful monitoring of temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 7,8-Dihydro-L-biopterin involves large-scale oxidation processes, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The compound is usually stored in tightly sealed vials at low temperatures to maintain its stability .
Types of Reactions:
Oxidation: 7,8-Dihydro-L-biopterin is an oxidation product itself and can undergo further oxidation to form biopterin.
Reduction: It can be reduced back to tetrahydrobiopterin under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur in aqueous solutions with controlled pH and temperature.
Major Products:
Oxidation: Biopterin.
Reduction: Tetrahydrobiopterin.
Applications De Recherche Scientifique
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Mécanisme D'action
7,8-Dihydro-L-biopterin functions as an inhibitor of the enzyme dihydroneopterin aldolase, which catalyzes the conversion of 7,8-Dihydro-L-biopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . It also interacts with nitric oxide synthase and aromatic amino acid hydroxylase, influencing the synthesis of nitric oxide and neurotransmitters .
Comparaison Avec Des Composés Similaires
Tetrahydrobiopterin: A reduced form of biopterin, essential for the synthesis of neurotransmitters.
Biopterin: An oxidized form of tetrahydrobiopterin, involved in various biochemical processes.
Neopterin: A related compound involved in immune response.
Uniqueness: 7,8-Dihydro-L-biopterin is unique due to its specific role as an oxidation product of tetrahydrobiopterin and its inhibitory effect on dihydroneopterin aldolase . Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in biochemical research .
Propriétés
Formule moléculaire |
C9H13N5O3 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-amino-6-(1,2-dihydroxypropyl)-4a,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5-6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
Clé InChI |
MQPOJEIQFCHMSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


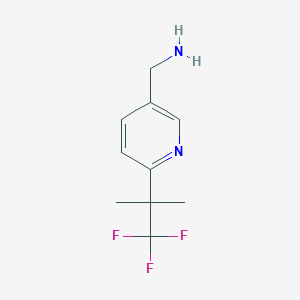
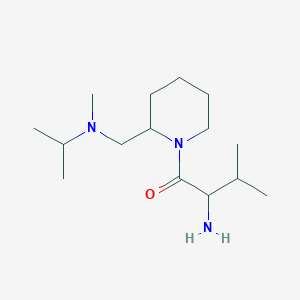
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
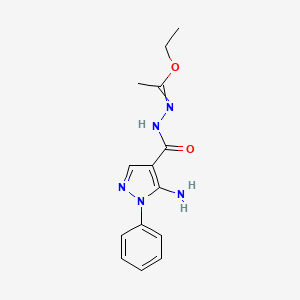
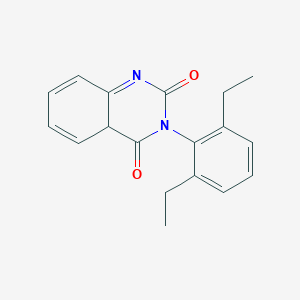
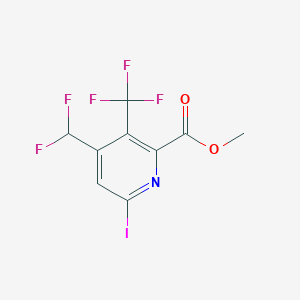
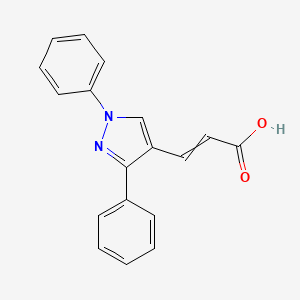
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
